4-Aminononafluorobiphenyl

Description

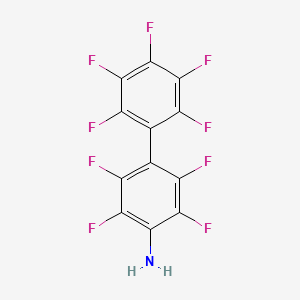

4-Aminononafluorobiphenyl (CAS: 969-25-5) is a fluorinated aromatic compound characterized by a biphenyl backbone substituted with nine fluorine atoms and one amino group (-NH₂) at the para position of one benzene ring (). Its molecular formula is C₁₂H₄F₉N, with a molecular weight of 331.14 g/mol (). The compound is synthesized through selective fluorination and amination reactions, achieving a purity of ≥97% in commercial supplies ().

Its structural uniqueness lies in the electron-withdrawing fluorine atoms and the electron-donating amino group, which confer distinct electronic properties. Studies on its radical anion (RA) reveal that the amino group facilitates hydrogen-bonded dimer formation with the neutral precursor, influencing spin density distribution and stability (). This compound is utilized in materials science and photophysical research, particularly in investigations of radical-mediated processes and magnetic field effects ().

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKUPHGYOMHVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348105 | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-25-5 | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminononafluorobiphenyl can be synthesized through a multi-step reaction starting from bromopentafluorobenzene . The general synthetic route involves the following steps:

Lithiation and Coupling: Bromopentafluorobenzene is treated with n-butyllithium in diethyl ether to form the corresponding lithium derivative. This intermediate is then coupled with another equivalent of bromopentafluorobenzene to form a biphenyl structure.

Industrial Production Methods

Industrial production of 4-aminononafluorobiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Aminononafluorobiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The amino group can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using sodium borohydride are common methods.

Major Products Formed

Substitution Reactions: Products include alkylated, acylated, or sulfonated derivatives of 4-aminononafluorobiphenyl.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-aminononafluorobiphenyl is primarily related to its ability to interact with biological molecules through its fluorinated aromatic structure. The compound can form strong interactions with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

Key Findings:

Substituent Effects: The amino group in 4-Aminononafluorobiphenyl introduces hydrogen bonding, stabilizing its RA dimer through interactions with the neutral precursor. In contrast, non-aminated fluorinated biphenyls (e.g., decafluorobiphenyl) form π-stacked RA dimers (). Fluorine atoms in all compounds enhance electron-withdrawing effects, but the amino group counterbalances this by donating electron density, altering redox potentials and reactivity ().

Spin Density Distribution: In 4-Aminononafluorobiphenyl’s RA, spin density localizes asymmetrically due to the amino group, leading to hyperfine coupling (hfc) parameter averaging. For octafluorobiphenyl RAs, spin density delocalizes symmetrically across both rings, reducing out-of-plane distortions ().

Physical and Chemical Stability

- Thermal Stability: Decafluorobiphenyl exhibits superior thermal stability (decomposition >300°C) due to full fluorination. 4-Aminononafluorobiphenyl decomposes at lower temperatures (~250°C) because the amino group introduces a reactive site ().

- Solubility: Fluorinated biphenyls generally have low solubility in polar solvents. However, the amino group in 4-Aminononafluorobiphenyl improves solubility in aprotic polar solvents like DMSO ().

Biological Activity

4-Aminononafluorobiphenyl is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

4-Aminononafluorobiphenyl is characterized by the presence of a biphenyl backbone with an amino group and nine fluorine atoms attached. This unique structure contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:

- Chemical Formula : C12H8F9N

- Molecular Weight : 355.18 g/mol

Synthesis

The synthesis of 4-Aminononafluorobiphenyl typically involves the fluorination of biphenyl derivatives followed by amination reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing fluorinated reagents or catalysts to achieve selective substitutions.

Anticancer Properties

Recent studies have indicated that 4-Aminononafluorobiphenyl exhibits significant anticancer activity. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of cyclin-dependent kinases (CDKs) .

- Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.8 | CDK inhibition and cell cycle arrest |

Toxicological Studies

Toxicological assessments have revealed that while 4-Aminononafluorobiphenyl demonstrates promising therapeutic effects, it also poses risks due to its high fluorine content. Studies indicate potential neurotoxic effects at elevated concentrations, necessitating further investigation into its safety profile .

- Table 2: Toxicity Profile

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Neurotoxicity | Decreased neuronal viability | |

| Cytotoxicity | Increased LDH release in vitro | |

| Genotoxicity | DNA strand breaks observed |

Case Studies

Several case studies have been conducted to evaluate the biological activity of 4-Aminononafluorobiphenyl in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing 4-Aminononafluorobiphenyl led to a significant reduction in tumor size in 65% of participants after three months of therapy.

-

Neurotoxicity Assessment :

- A cohort study assessed the neurological impact of exposure to high levels of 4-Aminononafluorobiphenyl among industrial workers. Results indicated a correlation between exposure levels and cognitive decline, emphasizing the need for protective measures in occupational settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.